Difluoro(2,3,4-trifluorophenyl)methyl propionate
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Overview
Description
Difluoro(2,3,4-trifluorophenyl)methyl propionate is an organic compound with the molecular formula C10H7F5O2 and a molecular weight of 254.15 g/mol . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Difluoro(2,3,4-trifluorophenyl)methyl propionate typically involves the reaction of 2,3,4-trifluorophenylmethanol with difluoromethyl propionate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Difluoro(2,3,4-trifluorophenyl)methyl propionate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Difluoro(2,3,4-trifluorophenyl)methyl propionate is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in fluorination reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Mechanism of Action
The mechanism by which Difluoro(2,3,4-trifluorophenyl)methyl propionate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development . The pathways involved include inhibition of specific enzymes and modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Fluticasone propionate: A corticosteroid used in the treatment of asthma and allergic rhinitis.
Fluticasone Related Compound D: A related compound used as a reference standard in pharmaceutical research.
Uniqueness
Difluoro(2,3,4-trifluorophenyl)methyl propionate is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties and reactivity. This makes it valuable in various research applications, particularly in the development of fluorinated pharmaceuticals and advanced materials .
Properties
CAS No. |
21634-97-9 |
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Molecular Formula |
C10H7F5O2 |
Molecular Weight |
254.15 g/mol |
IUPAC Name |
[difluoro-(2,3,4-trifluorophenyl)methyl] propanoate |
InChI |
InChI=1S/C10H7F5O2/c1-2-7(16)17-10(14,15)5-3-4-6(11)9(13)8(5)12/h3-4H,2H2,1H3 |
InChI Key |
UVKZXIBVKDBQKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC(C1=C(C(=C(C=C1)F)F)F)(F)F |
Origin of Product |
United States |
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